molecular formula C5H7N3S B14414588 1H-1,2,4-Triazole, 3-(ethenylthio)-5-methyl- CAS No. 85093-41-0

1H-1,2,4-Triazole, 3-(ethenylthio)-5-methyl-

Cat. No.: B14414588
CAS No.: 85093-41-0
M. Wt: 141.20 g/mol
InChI Key: QEULFNTXLZTRMT-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole, 3-(ethenylthio)-5-methyl- is a heterocyclic compound that belongs to the triazole family. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This specific compound features a triazole ring substituted with an ethenylthio group at the 3-position and a methyl group at the 5-position, making it a unique and valuable compound for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole, 3-(ethenylthio)-5-methyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine derivatives with formamide under microwave irradiation can yield substituted triazoles . Another method involves the use of aryl hydrazines, paraformaldehyde, and ammonium acetate in an electrochemical multicomponent reaction .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as the copper-catalyzed oxidative coupling reactions. These methods are advantageous due to their high yields, functional group tolerance, and the use of readily available starting materials .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole, 3-(ethenylthio)-5-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ethenylthio group to an ethylthio group.

    Substitution: The triazole ring can undergo substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Ethylthio derivatives.

    Substitution: Various substituted triazoles depending on the nucleophile used.

Scientific Research Applications

1H-1,2,4-Triazole, 3-(ethenylthio)-5-methyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole, 3-(ethenylthio)-5-methyl- involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. For example, triazole derivatives are known to inhibit the biosynthesis of ergosterol in fungal cells, leading to the disruption of cell membrane integrity .

Comparison with Similar Compounds

Uniqueness: 1H-1,2,4-Triazole, 3-(ethenylthio)-5-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethenylthio group enhances its reactivity and potential for forming diverse derivatives, making it a valuable compound for various applications.

Properties

CAS No.

85093-41-0

Molecular Formula

C5H7N3S

Molecular Weight

141.20 g/mol

IUPAC Name

3-ethenylsulfanyl-5-methyl-1H-1,2,4-triazole

InChI

InChI=1S/C5H7N3S/c1-3-9-5-6-4(2)7-8-5/h3H,1H2,2H3,(H,6,7,8)

InChI Key

QEULFNTXLZTRMT-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NN1)SC=C

Origin of Product

United States

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